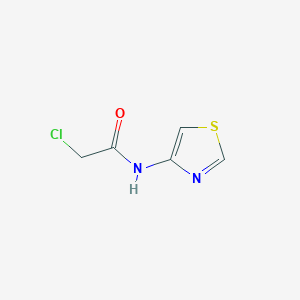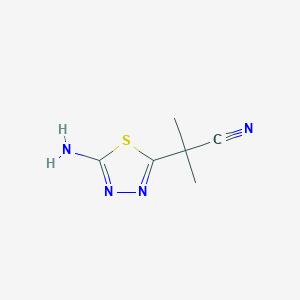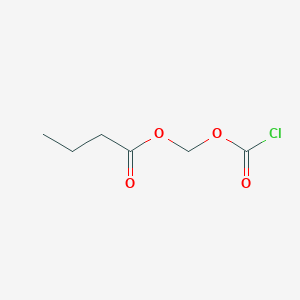
((Chlorocarbonyl)oxy)methyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Chlorocarbonyl)oxy)methyl butyrate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
The synthesis of ((Chlorocarbonyl)oxy)methyl butyrate typically involves the esterification of butyric acid with chlorocarbonyl compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
((Chlorocarbonyl)oxy)methyl butyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
((Chlorocarbonyl)oxy)methyl butyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of perfumes, flavoring agents, and other industrial products.
Mécanisme D'action
The mechanism of action of ((Chlorocarbonyl)oxy)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biomolecules and alter their functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
((Chlorocarbonyl)oxy)methyl butyrate can be compared with other similar esters, such as:
Methyl butyrate: Known for its fruity odor and used in perfumes and flavoring agents.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Isopropyl butyrate: Used in the production of fragrances and flavoring agents.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other esters may not be able to fulfill.
Propriétés
Formule moléculaire |
C6H9ClO4 |
|---|---|
Poids moléculaire |
180.58 g/mol |
Nom IUPAC |
carbonochloridoyloxymethyl butanoate |
InChI |
InChI=1S/C6H9ClO4/c1-2-3-5(8)10-4-11-6(7)9/h2-4H2,1H3 |
Clé InChI |
MUIBMNBAKWONDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


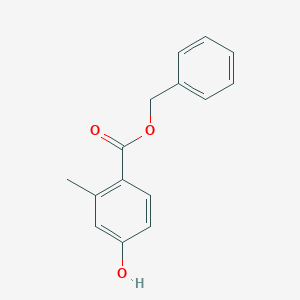
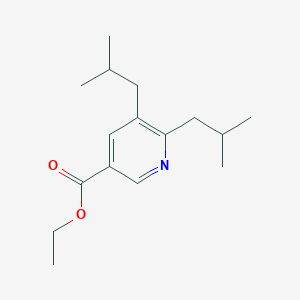
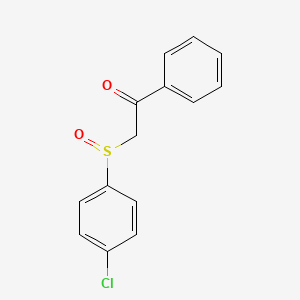
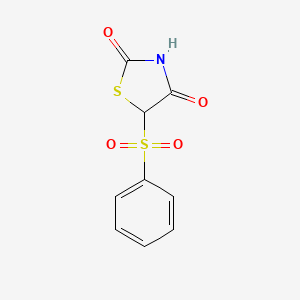

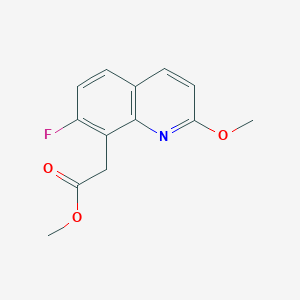
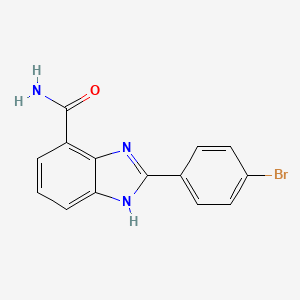
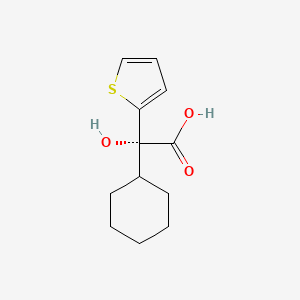
![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)
